![molecular formula C15H15NO4S B1346459 Benzoic acid, 2-[methyl[(4-methylphenyl)sulfonyl]amino]- CAS No. 19577-80-1](/img/structure/B1346459.png)
Benzoic acid, 2-[methyl[(4-methylphenyl)sulfonyl]amino]-
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Overview
Description
“Benzoic acid, 2-[methyl[(4-methylphenyl)sulfonyl]amino]-” is a cellular β-catenin degradation inducer with anti-proliferation efficacy against Wnt-dependent cancer growth both in vitro and in vivo . It is a cell-permeable compound that targets β-catenin via direct affinity interaction .
Physical And Chemical Properties Analysis
The physical and chemical properties of “Benzoic acid, 2-[methyl[(4-methylphenyl)sulfonyl]amino]-” include a molecular weight of 305.4 g/mol . Other properties such as melting point, boiling point, and density are not explicitly mentioned in the search results.Scientific Research Applications
Medicinal Chemistry Applications
The modification of benzoic acid derivatives, including those similar to the specified compound, has been extensively studied for their potential therapeutic applications. For instance, derivatives of benzoic acid have been identified as EP1 receptor selective antagonists, showing promise in the development of new therapeutic agents targeting the EP1 receptor subtype. These modifications aim to enhance the hydrophilic properties of the molecule, potentially leading to optimized antagonist activity with in vivo efficacy (Naganawa et al., 2006). Further structural optimization has been conducted to reduce the potential for harmful drug interactions by minimizing inhibitory activity against hepatic cytochrome P450 isozymes, highlighting the importance of selective activity in drug development (Naganawa et al., 2006).
Materials Science Applications
In the realm of materials science, the synthesis of sulfonamide and sulfonate carboxylic acid derivatives from sulfonyl chlorides has been reported. This research demonstrates an eco-friendly method for producing these derivatives under mild conditions, with high yields and purity. The study underscores the potential applications of these compounds in developing new materials with significant biological applications (Almarhoon et al., 2019).
Mechanism of Action
Target of Action
The primary target of Benzoic acid, 2-[methyl[(4-methylphenyl)sulfonyl]amino]- is β-catenin . β-catenin is a protein that plays a crucial role in cell adhesion and gene transcription. It is particularly important in the Wnt signaling pathway, which is involved in the regulation of cell proliferation and differentiation .
Mode of Action
This compound interacts with β-catenin via direct affinity interaction within the C-terminal two-thirds (a.a. 301-670) of the Armadillo repeat region (a.a. 136–686) . This interaction induces β-catenin ubiquitination and proteasomal degradation . Ubiquitination is a process that marks proteins for degradation, and proteasomes are protein complexes that degrade unneeded or damaged proteins by proteolysis.
Biochemical Pathways
The compound affects the Wnt signaling pathway by targeting β-catenin . The Wnt signaling pathway is a group of signal transduction pathways made of proteins that pass signals into the cell through cell surface receptors. By inducing the degradation of β-catenin, the compound can inhibit the Wnt signaling-dependent proliferation of cancer cells .
Result of Action
The result of the compound’s action is the inhibition of Wnt signaling-dependent proliferation of cancer cells . This means that the compound can potentially be used as a therapeutic agent in the treatment of cancers that are dependent on the Wnt signaling pathway for growth and proliferation .
properties
IUPAC Name |
2-[methyl-(4-methylphenyl)sulfonylamino]benzoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO4S/c1-11-7-9-12(10-8-11)21(19,20)16(2)14-6-4-3-5-13(14)15(17)18/h3-10H,1-2H3,(H,17,18) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MUQRZUWAHRYECV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N(C)C2=CC=CC=C2C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70302402 |
Source
|
Record name | benzoic acid, 2-[methyl[(4-methylphenyl)sulfonyl]amino]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70302402 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
305.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Benzoic acid, 2-[methyl[(4-methylphenyl)sulfonyl]amino]- | |
CAS RN |
19577-80-1 |
Source
|
Record name | NSC150826 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=150826 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | benzoic acid, 2-[methyl[(4-methylphenyl)sulfonyl]amino]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70302402 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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